

# Hepatic and Renal Toxicity Parameters for Gedatolisib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

The table below summarizes key preclinical and clinical findings related to the hepatic and renal safety of **gedatolisib**.

| Context                                      | Assessment Method & Parameters                                                                                                                                                                       | Findings & Outcome                                                                                                                                                                                                    |
|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Preclinical Studies</b> (in vivo models)  | Evaluation of body weight loss; hepatic (ALT, AST, bilirubin) and renal (BUN, creatinine) toxicity parameters; hematologic toxicity (RBC, Hb, PLT, MCV). [1]                                         | No hepatic or renal toxicity was observed. Body weight loss was slightly higher in combination therapy groups but returned to normal after recovery. [1]                                                              |
| <b>Clinical Studies</b> (Healthy Volunteers) | A single-dose study in healthy male subjects investigated the distribution, metabolism, and excretion of gedatolisib. [2]                                                                            | The single intravenous dose was associated with a favorable safety profile. The report does not specify detailed laboratory parameters. [2]                                                                           |
| <b>Clinical Studies</b> (Cancer Patients)    | Safety and tolerability are common endpoints in clinical trials. Specific grade 3/4 adverse events (AEs) are monitored, though hepatic/renal lab values are not detailed in the results. [3] [4] [5] | Common grade 3/4 AEs include neutropenia, rash, and oral stomatitis. No treatment discontinuations due to hepatic or renal AEs were reported in the early-phase trials for mCRPC and HER2+ breast cancer. [3] [4] [5] |

## Experimental Protocols for Toxicity Assessment

For researchers designing non-clinical safety studies, the methodologies referenced in the search results can serve as a guide.

- **In Vivo Toxicity Assessment:** The referenced preclinical study [1] used a xenograft model. Toxicity was assessed by monitoring:
  - **Body Weight:** Measured regularly to track overall health.
  - **Hepatic Function:** Assessed by measuring serum levels of **Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Bilirubin**.
  - **Renal Function:** Assessed by measuring **Blood Urea Nitrogen (BUN) and Creatinine** levels.
  - **Hematologic Parameters:** **Red Blood Cells (RBC), Hemoglobin (Hb), Platelets (PLT), and Mean Corpuscular Volume (MCV)** were also controlled to rule out hematologic toxicity.
- **Clinical Safety Monitoring:** In human trials, safety is typically monitored through:
  - **Adverse Event (AE) Reporting:** All AEs are recorded and graded for severity (e.g., using CTCAE criteria).
  - **Routine Laboratory Tests:** This includes comprehensive metabolic panels (which cover liver enzymes like ALT/AST and renal markers like creatinine/BUN) and complete blood counts (CBC), performed at predefined intervals throughout the study.

## Key Considerations for Researchers

- **Nanoformulation to Reduce Toxicity:** One preclinical study noted that formulating **gedatolisib** as a nano-cocktail (**NanoGe**) improved stability and solubility while reducing toxicity, enhancing the drug's clinical effect. [1]
- **Focus on Manageable Toxicities:** Clinical trial results consistently highlight stomatitis, rash, and hyperglycemia as the more common and manageable class-effect toxicities, with no major safety signals raised concerning hepatorenal function in the available data. [3] [4] [6]

## Toxicity Assessment Workflow

The diagram below outlines a general workflow for assessing **gedatolisib** toxicity in a preclinical study, based on the parameters described.



Click to download full resolution via product page

### ***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online.](#)

## References

1. Gedatolisib - an overview [sciencedirect.com]
2. Distribution, Metabolism, and Excretion of Gedatolisib in ... [pubmed.ncbi.nlm.nih.gov]

3. Gedatolisib Combined with Palbociclib and Letrozole in ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Gedatolisib Displays Early Efficacy in mCRPC and ... [onclive.com]
5. Gedatolisib plus darolutamide shows encouraging activity ... [urologytimes.com]
6. Gedatolisib Shows Impressive PFS in HR+/HER2– Breast ... [targetedonc.com]

To cite this document: Smolecule. [Hepatic and Renal Toxicity Parameters for Gedatolisib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548378#gedatolisib-hepatic-renal-toxicity-parameters>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)